1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Historical Context of 1,2,3-Triazole Chemistry
The discovery of 1,2,3-triazoles dates to 1910, when Otto Dimroth and Gustav Fester first synthesized 1H-1,2,3-triazole via the reaction of hydrazoic acid (HN₃) with acetylene under acidic conditions. This breakthrough established triazoles as a foundational heterocyclic system in organic chemistry. Over the following century, advancements in click chemistry—particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC)—revolutionized triazole synthesis, enabling precise regioselectivity (1,4- vs. 1,5-disubstitution) and facilitating applications in pharmaceuticals. The structural robustness of triazoles, attributed to aromaticity and hydrogen-bonding capabilities, has made them indispensable in drug design, exemplified by antibiotics like cefatrizine and tazobactam.
Compound Identification and Registry Information
1-(2-Fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetically derived triazole-carboxylic acid with the following identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 1340736-01-7 |
| Molecular Formula | C₁₂H₁₂FN₃O₃ |
| Molecular Weight | 265.24 g/mol |
| SMILES | O=C(C1=C(COC)N(C2=CC=C(C)C=C2F)N=N1)O |
| InChIKey | LOEHHCVNPHNHMJ-UHFFFAOYSA-N |
This compound features a 1,2,3-triazole core substituted at the 1-position with a 2-fluoro-4-methylphenyl group and at the 5-position with a methoxymethyl moiety, while the 4-position bears a carboxylic acid functional group.
Classification Within Heterocyclic Chemistry
As a member of the azole family, this compound belongs to the subclass of 1,2,3-triazoles—five-membered aromatic heterocycles containing three nitrogen atoms. Its classification is further defined by:
- Aromaticity : Delocalized π-electrons across the triazole ring, enabling stability and participation in non-covalent interactions.
- Functionalization : Substituents include electron-withdrawing (fluoro, carboxylic acid) and electron-donating (methoxymethyl) groups, which modulate solubility and reactivity.
- Bioisosterism : The triazole ring serves as a mimic for amide bonds or carboxylic acids in drug design, enhancing metabolic stability.
Research Significance in 1,2,3-Triazole-4-carboxylic Acid Derivatives
Triazole-carboxylic acids are pivotal in medicinal chemistry due to their dual capacity for hydrogen bonding (via COOH) and hydrophobic interactions (via aryl/methoxymethyl groups). Key research areas include:
- Anticancer Agents : Triazole derivatives inhibit kinase pathways and disrupt tumor cell proliferation. For example, gefitinib-1,2,3-triazole hybrids exhibit enhanced cytotoxicity against lung cancer cells.
- Enzyme Inhibition : Structural analogs act as xanthine oxidase inhibitors, with IC₅₀ values in the micromolar range, offering potential for treating hyperuricemia.
- Antimicrobial Development : Derivatives like 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrate bactericidal activity against Vibrio cholerae (MIC = 59.5 µg/mL).
Table 1: Key Functional Groups and Their Roles
| Substituent | Role |
|---|---|
| 2-Fluoro-4-methylphenyl | Enhances lipophilicity and target binding |
| Methoxymethyl | Improves solubility and metabolic stability |
| Carboxylic acid | Enables hydrogen bonding and salt formation |
The strategic incorporation of fluorine and methoxymethyl groups in this compound aligns with trends in modern drug design, where halogenation and ether linkages optimize pharmacokinetic profiles.
Properties
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3/c1-7-3-4-9(8(13)5-7)16-10(6-19-2)11(12(17)18)14-15-16/h3-5H,6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEHHCVNPHNHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)COC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,3-Triazole Core
The 1,2,3-triazole ring is commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach, or via cyclization of amidoximes with carboxylic acid derivatives.
Azide-Alkyne Cycloaddition : The key step involves reacting an aryl azide derived from 2-fluoro-4-methyl aniline derivatives with an alkyne bearing a methoxymethyl substituent. This reaction proceeds under mild copper(I) catalysis to yield the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity.
Amidoxime Cyclization : Alternatively, amidoximes prepared from nitriles can be coupled with fluorinated benzoic acids under peptide coupling conditions followed by thermal cyclization to form the triazole ring. This method has been demonstrated for related heterocycles and can be adapted for the target compound.
Introduction of Methoxymethyl Group
The methoxymethyl group at the 5-position is typically introduced either by:
Alkylation of the triazole intermediate with methoxymethyl halides (e.g., methoxymethyl chloride or bromide) under basic conditions.
Using methoxymethyl-protected intermediates during the cyclization step, which are later deprotected to yield the free acid.
Incorporation of the 2-Fluoro-4-Methylphenyl Substituent
The aryl substituent at the 1-position is introduced by:
Using 2-fluoro-4-methylphenyl azide or alkyne precursors in the cycloaddition step.
Alternatively, arylation of the triazole ring via copper-catalyzed C-N bond formation using aryl halides and triazole intermediates.
Formation of the Carboxylic Acid Functionality
The carboxylic acid at the 4-position is generally introduced by:
Using carboxylated precursors such as fluoromethylbenzoic acid derivatives in the initial coupling steps.
Hydrolysis or deprotection of ester or protected acid intermediates post-triazole formation.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azide preparation | From 2-fluoro-4-methylaniline via diazotization | 70-85 | Requires careful control of temperature |
| CuAAC cycloaddition | Cu(I) catalyst, solvent (e.g., t-BuOH/H2O), RT to 60°C | 80-95 | High regioselectivity for 1,4-disubstituted |
| Methoxymethyl alkylation | Methoxymethyl chloride, base (e.g., K2CO3), DMF, RT | 75-88 | Protects 5-position selectively |
| Carboxylic acid introduction | Hydrolysis of ester or direct coupling with acid | 70-90 | Mild acidic or basic conditions |
Detailed Research Findings
A study involving fluorinated aromatic acids and amidoximes demonstrated efficient synthesis of heterocyclic rings analogous to 1,2,3-triazoles with yields ranging from 69% to 87% under optimized conditions (80 °C, 3 h reaction time) using 1,4-dioxane as solvent and copper catalysis for C-N bond formation.
Alkylation with methoxymethyl groups has been successfully performed under mild conditions to afford 5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives with high purity and yield.
The regioselective synthesis of 1,5-disubstituted triazoles through oxidative formal [4+1] cycloaddition has been reported as an alternative to traditional click chemistry, employing iodine catalysis without heavy metals, which could be adapted for the target molecule.
The compound 1-(4-fluoro-3-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1239748-83-4) has been characterized with predicted physical properties such as density 1.38 ± 0.1 g/cm³ and boiling point 440.9 ± 55.0 °C, indicating its stability under synthetic conditions.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C12H12FN3O3
- Molecular Weight : 265.24 g/mol
- Structure : The compound features a triazole ring, which is significant for its biological activity and interaction with various biological targets.
Medicinal Chemistry
The compound's triazole moiety is known for its biological activity, particularly as an antifungal and antibacterial agent. Research indicates that compounds containing triazole rings can inhibit the growth of various pathogens by interfering with their cellular processes.
Case Study: Antifungal Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The incorporation of the 2-fluoro-4-methylphenyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for further development as an antifungal agent .
Agricultural Chemistry
In agricultural applications, this compound can serve as a fungicide or pesticide. Its ability to disrupt fungal cell membranes makes it suitable for protecting crops from fungal infections.
Case Study: Crop Protection
Research conducted by agricultural scientists highlighted the effectiveness of triazole-based compounds in controlling fungal diseases in crops like wheat and barley. The study showed that the application of these compounds resulted in a significant reduction in disease incidence and increased yield .
Material Science
The unique properties of 1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid also extend to material science. It can be used as a building block for creating polymers with enhanced thermal stability and mechanical properties.
Case Study: Polymer Synthesis
A recent investigation into polymer composites revealed that incorporating triazole derivatives into polymer matrices improved their thermal stability and resistance to degradation. This finding suggests potential applications in developing advanced materials for electronics and aerospace industries .
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, affecting drug metabolism.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, making it a candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methoxymethyl group, which may affect its biological activity and solubility.
1-(2-Fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Substitutes the methoxymethyl group with a methyl group, potentially altering its pharmacokinetic properties.
Uniqueness: 1-(2-Fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the fluoro-methylphenyl and methoxymethyl groups, which can enhance its binding affinity and specificity towards biological targets, as well as improve its solubility and stability.
This compound’s distinct structural features and versatile reactivity make it a valuable molecule for various scientific and industrial applications.
Biological Activity
1-(2-Fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1340838-99-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
- Molecular Formula : C₁₂H₁₂FN₃O₃
- Molecular Weight : 265.24 g/mol
- CAS Number : 1340838-99-4
Anticancer Activity
Triazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain triazole compounds can inhibit the proliferation of various cancer cell lines, including chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cells. For example, one study reported that triazole derivatives exhibited cytotoxic effects with IC₅₀ values significantly lower than traditional chemotherapeutics . The mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 11g | K562 | 13.6 | Induction of apoptosis |
| 6g | CCRF-SB | 112 | Cell cycle arrest |
| 11e | K562 | Not Specified | Cytotoxicity via mitochondrial pathways |
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features. Modifications at the aromatic or triazole ring can significantly alter their interaction with biological targets. For instance, the presence of fluorine substituents has been associated with increased potency against certain pathogens and cancer cell lines . Further studies are required to elucidate the specific interactions between this compound and its molecular targets.
Case Studies
- Study on Antifungal Efficacy : A comparative study involving various triazole derivatives showed that compounds with methoxymethyl substitutions displayed enhanced antifungal activity against several strains of fungi, indicating a potential application for agricultural use .
- Anticancer Research : In a detailed investigation on triazole derivatives' effects on leukemia cell lines, it was found that specific substitutions led to marked increases in cytotoxicity compared to standard treatments. The study highlighted the importance of functional groups in enhancing therapeutic efficacy .
Q & A
Q. Methodological Answer :
Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl ester) that hydrolyze in vivo to the active carboxylic acid .
Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Validation : Conduct dynamic light scattering (DLS) for particle size and stability analysis.
Advanced Question: What strategies are employed to study structure-activity relationships (SAR) for antiproliferative activity?
Q. Methodological Answer :
Substituent Variation : Modify the fluorophenyl, methoxymethyl, and carboxylic acid groups. For example:
- Replace fluorine with chlorine to assess halogen effects.
- Vary methyl/methoxy positions to probe steric and electronic impacts .
Biological Testing : Screen derivatives against cancer cell lines (e.g., NCI-H522 lung cancer) using MTT assays. Calculate growth percentage (GP) values to rank potency .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like c-Met kinase .
Advanced Question: How to resolve contradictions in biological activity data across different studies?
Q. Methodological Answer :
Assay Standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number).
Compound Purity : Verify via HPLC (≥95% purity) and LC-MS to exclude impurities affecting results .
Solubility Reassessment : Confirm solubility limits in assay buffers using UV-Vis spectroscopy .
Dose-Response Curves : Perform multiple replicates to calculate IC₅₀ values with confidence intervals .
Advanced Question: What computational methods are used to predict metabolic stability?
Q. Methodological Answer :
In Silico Tools : Use SwissADME or pkCSM to estimate metabolic sites (e.g., ester hydrolysis, CYP450 interactions).
MD Simulations : Run GROMACS simulations to study interactions with metabolic enzymes like carboxylesterases .
Experimental Validation : Compare predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
